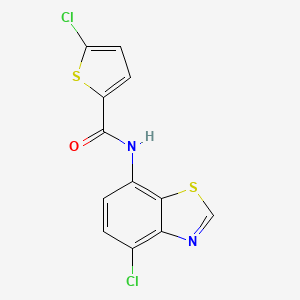
5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their wide range of biological activities and medicinal applications. The presence of both benzothiazole and thiophene moieties in its structure makes it a compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)thiophene-2-carboxamide is related to the treatment of tuberculosis . The compound has been found to have significant inhibitory potency against Mycobacterium tuberculosis . The specific target within the bacterial cells is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption weakens the cell wall of the Mycobacterium tuberculosis, leading to its eventual death
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall and the eventual death of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it is likely absorbed and distributed in a manner that allows it to reach the bacterial cells
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacteria . This makes the compound a potential candidate for the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins .
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors this compound interacts with, or how it affects metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
It is not clear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 4-chloro-1,3-benzothiazole with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the benzothiazole or thiophene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- 5-chloro-N-(4-chloro-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
- 5-chloro-N-(4-chloro-1,3-benzothiazol-5-yl)thiophene-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the chloro and benzothiazole groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
IUPAC Name |
5-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7(11-10(6)15-5-18-11)16-12(17)8-3-4-9(14)19-8/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKPAABFRDJMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NC(=O)C3=CC=C(S3)Cl)SC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2946143.png)
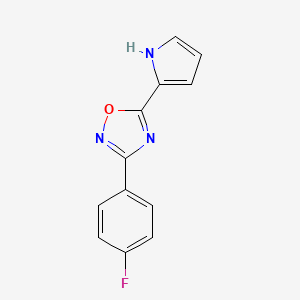
![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)
![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)
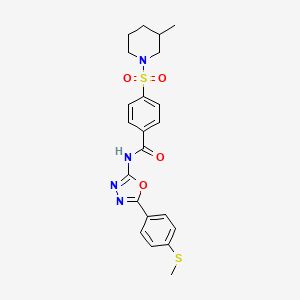
![4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine](/img/structure/B2946149.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2946150.png)
![N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946151.png)
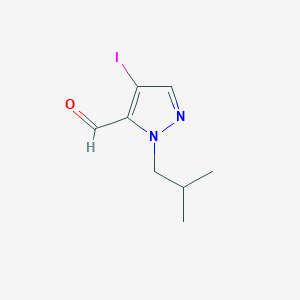
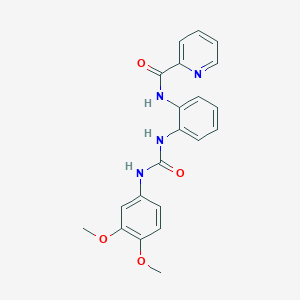
![(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2946160.png)
![3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea](/img/structure/B2946161.png)
![(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946162.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2946163.png)
